molecular formula C18H17FN2O B4141490 1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No.: B4141490
M. Wt: 296.3 g/mol
InChI Key: HBSKJUIYDCEXCH-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a propionyl group attached to the pyrazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one typically involves the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts and solvents. One common method involves the cyclization of substituted chalcones with hydrazine derivatives under microwave irradiation, which offers advantages such as shorter reaction times and higher yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in biological processes. For example, it may inhibit certain kinases or interact with receptor proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its fluorophenyl and propionyl groups contribute to its potential as a versatile compound in various applications .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-2-18(22)21-17(14-8-10-15(19)11-9-14)12-16(20-21)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSKJUIYDCEXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

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